6-Fluoro-2-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-methoxyquinoline is a chemical compound with the molecular formula C10H8FNO . It has a molecular weight of 177.18 .
Molecular Structure Analysis
The InChI code for 6-Fluoro-2-methoxyquinoline is 1S/C10H8FNO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement and bonding of its atoms.Physical And Chemical Properties Analysis
6-Fluoro-2-methoxyquinoline is a solid compound . It has a molecular weight of 177.18 .Scientific Research Applications
Facile Synthesis Techniques : Studies like the one by Li, Zhang, and Mangano (2008) discuss the synthesis of related compounds like 3-Fluoro-6-methoxyquinoline, highlighting methods to produce these compounds efficiently (Li, Zhang, & Mangano, 2008).
Fluorescence Properties : The fluorescence characteristics of 6-methoxyquinoline and its derivatives are explored in studies by Schulman et al. (1974) and others, indicating their potential applications in sensing and imaging technologies (Schulman, Threatte, Capomacchia, & Paul, 1974).
Chemosensors for Metal Ions : Compounds like 5-Chloro-8-methoxyquinoline have been characterized as chemosensors for specific metal ions, such as cadmium, which is crucial for environmental and food safety monitoring (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).
Antimicrobial Drug Discovery : Halogenated quinoline building blocks are used in antimicrobial drug discovery, as highlighted in a study by Flagstad et al. (2014), which emphasizes the synthesis of such compounds for antibiotics (Flagstad, Petersen, Hinnerfeldt, Givskov, & Nielsen, 2014).
Anticancer Drug Development : Derivatives of quinoline, such as 2-phenylquinolin-4-ones, have shown significant cytotoxic activity against cancer cell lines, suggesting their potential in anticancer drug development (Chou, Tsai, Hsu, Wang, Way, Huang, Lin, Qian, Dong, Lee, Huang, & Kuo, 2010).
Solvatochromic Shift and Dipole Moment Estimation : The solvatochromic shift of absorption and fluorescence spectra of 6-methoxyquinoline has been used to estimate ground and excited state dipole moments, highlighting its use in understanding molecular properties (Varma, Joshi, & Pant, 2013).
Fluorescent Labeling Reagent : The novel fluorophore 6-Methoxy-4-quinolone has been explored as a fluorescent labeling reagent in biomedical analysis due to its strong fluorescence in a wide pH range and stability against light and heat (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Mechanism of Action
properties
IUPAC Name |
6-fluoro-2-methoxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZUSOWUSDBAHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682437 |
Source
|
Record name | 6-Fluoro-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-methoxyquinoline | |
CAS RN |
1226808-76-9 |
Source
|
Record name | 6-Fluoro-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.